6-Bromonicotinaldehyde: A Technical Guide for Researchers and Drug Development Professionals
6-Bromonicotinaldehyde: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 149806-06-4
An In-depth Technical Guide on a Versatile Synthetic Intermediate
Introduction
6-Bromonicotinaldehyde, with the CAS number 149806-06-4, is a substituted pyridine (B92270) derivative that has emerged as a critical building block in organic synthesis.[1] Its unique molecular architecture, featuring a pyridine ring with a bromine atom at the 6-position and an aldehyde group at the 3-position, offers dual reactivity that makes it an invaluable intermediate for the synthesis of a wide array of complex molecules.[2] This guide provides a comprehensive overview of 6-Bromonicotinaldehyde, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its applications in drug discovery and materials science.
The strategic placement of the bromo and formyl functionalities allows for selective transformations. The aldehyde group readily participates in classical reactions such as nucleophilic additions and Wittig reactions, while the bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2] This versatility has positioned 6-Bromonicotinaldehyde as a key starting material in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromonicotinaldehyde is presented in the table below. It is important to note that there are some discrepancies in the reported melting point values in the literature.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄BrNO | [5] |
| Molecular Weight | 186.01 g/mol | [5] |
| Appearance | White to pale yellow crystalline solid | [3] |
| Melting Point | 58-110 °C (range from various sources) | [1][3] |
| Boiling Point | 284.1 °C at 760 mmHg | [1] |
| Synonyms | 6-Bromo-3-pyridinecarboxaldehyde, 2-Bromo-5-formylpyridine | [5] |
| Solubility | Soluble in dichloromethane, ether, ethyl acetate (B1210297), and methanol. |
Synthesis of 6-Bromonicotinaldehyde
A common and effective method for the synthesis of 6-Bromonicotinaldehyde involves a Grignard reaction with 2,5-dibromopyridine (B19318) followed by formylation using N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
2,5-Dibromopyridine
-
Isopropylmagnesium chloride
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a reaction flask under an inert atmosphere (N₂ or Ar) and charge it with anhydrous tetrahydrofuran (THF).
-
Add 2,5-dibromopyridine (1.0 equivalent) to the THF.
-
Cool the mixture to 0-10 °C using an ice bath.
-
Slowly add isopropylmagnesium chloride (1.0-1.2 equivalents) dropwise to the solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add anhydrous DMF (1.5-2.0 equivalents).
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 6-Bromonicotinaldehyde.
Key Reactions and Experimental Protocols
The dual functionality of 6-Bromonicotinaldehyde makes it a versatile substrate for various organic transformations, most notably palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 6-Bromonicotinaldehyde and a boronic acid or ester.[6]
Materials:
-
6-Bromonicotinaldehyde
-
Aryl or vinyl boronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction flask, add 6-Bromonicotinaldehyde (1.0 equivalent), the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is utilized to form a carbon-carbon bond between 6-Bromonicotinaldehyde and a terminal alkyne.
Materials:
-
6-Bromonicotinaldehyde
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equivalents)
-
Copper(I) iodide (CuI, 0.05 equivalents)
-
Base (e.g., triethylamine (B128534) or diisopropylamine, 2.0 equivalents)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine 6-Bromonicotinaldehyde (1.0 equivalent), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature to 50 °C until completion, as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between 6-Bromonicotinaldehyde and a primary or secondary amine.[7]
Materials:
-
6-Bromonicotinaldehyde
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 0.02-0.05 equivalents)
-
Phosphine (B1218219) ligand (e.g., Xantphos or BINAP, 0.04-0.1 equivalents)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene (B28343) or dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add 6-Bromonicotinaldehyde, the amine, and the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
References
- 1. Concise Total Synthesis and Antifungal Activities of Fusaric Acid, a Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Buy 6-Bromonicotinaldehyde | 149806-06-4 [smolecule.com]
- 4. apicule.com [apicule.com]
- 5. 6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
